molecular formula C9H12N2O2 B1428678 Methyl 3-amino-2-(methylamino)benzoate CAS No. 913297-16-2

Methyl 3-amino-2-(methylamino)benzoate

Cat. No. B1428678
M. Wt: 180.2 g/mol
InChI Key: DYEWVWBFGKVSRC-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2-(methylamino)benzoate” is an organic compound. The compound is also known as “methyl 3-amino-2-(methylamino)benzoate hydrochloride” with a CAS Number of 2138136-21-5 . It has a molecular weight of 216.67 . The IUPAC name for this compound is "methyl 3-amino-2-(methylamino)benzoate hydrochloride" .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-2-(methylamino)benzoate” can be represented by the SMILES string COC(=O)c1cccc(N)c1C . The InChI representation is 1S/C9H11NO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,10H2,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 3-amino-2-(methylamino)benzoate” has a refractive index of 1.573 (lit.) . It has a boiling point of 300 °C (lit.) and a density of 1.146 g/mL at 25 °C (lit.) . The compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Industrial Applications

Methyl 3-amino-2-(methylamino)benzoate and its derivatives have been utilized in various synthesis technologies. For instance, Fang Qiao-yun (2012) optimized the synthesis technology of a structurally similar compound, ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, using a reduction method with hydrazine hydrate. The process was found to be stable, simple, and high yielding, making it suitable for industrial production (Fang Qiao-yun, 2012).

Chemical Modifications and Applications in Organic Chemistry

The compound has been a part of various chemical modification processes. For example, Casimir, Guichard, and Briand (2002) described a new, efficient reagent, methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), for N-phthaloylation of amino acids and derivatives. This process is notable for being simple, racemization-free, and yielding excellent results with various amino compounds, indicating the versatility of methyl 3-amino-2-(methylamino)benzoate derivatives in organic synthesis (J. Casimir, G. Guichard, J. Briand, 2002).

Material Science and Polymer Research

In material science, the compound and its analogs have been involved in the synthesis of novel materials. For instance, Gang Yang, M. Jikei, and M. Kakimoto (1999) demonstrated that thermal polymerization of a derivative, methyl 3,5-bis(4-aminophenoxy)benzoate, results in a hyperbranched aromatic polyamide. This polymer exhibited good solubility in common solvents and had a range of molecular weights, showing the potential of methyl 3-amino-2-(methylamino)benzoate in creating advanced materials (Gang Yang, M. Jikei, M. Kakimoto, 1999).

Pharmaceutical Applications

In the pharmaceutical field, methyl 3-amino-2-(methylamino)benzoate derivatives have shown potential. For example, a series of new methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6-yl]methylamino)benzoate derivatives synthesized by Y. Murthy and colleagues exhibited potent inhibitory activity against different bacterial strains, highlighting the compound's role in developing new antibacterial agents (Y. Murthy et al., 2011).

Safety And Hazards

“Methyl 3-amino-2-(methylamino)benzoate” is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin and eyes, and dust formation .

properties

IUPAC Name

methyl 3-amino-2-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-8-6(9(12)13-2)4-3-5-7(8)10/h3-5,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEWVWBFGKVSRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101217936
Record name Benzoic acid, 3-amino-2-(methylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-(methylamino)benzoate

CAS RN

913297-16-2
Record name Benzoic acid, 3-amino-2-(methylamino)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913297-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-amino-2-(methylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of methyl 2-(methylamino)-3-nitrobenzoate (2.10 g, 10.0 mmol) in tetrahydrofuran (40 mL) was added palladium on carbon (210 mg), and the mixture was purged with hydrogen and stirred under balloon pressure hydrogen for 2 hr at room temperature. The catalyst was removed by filtration, and the filtrate was concentrated in vacuo to give the title compound (1.80 g, 10.0 mmol, 100%) as a pale yellow oil.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
210 mg
Type
catalyst
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Wang, J Cai, J Ren, Y Chen, Y Wu… - Journal of Medicinal …, 2021 - ACS Publications
Secondary mutations of FLT3 have become the main mechanism of FLT3 inhibitor resistance that presents a significant clinical challenge. Herein, a series of pyrazole-3-amine …
Number of citations: 13 pubs.acs.org

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